molecular formula C6H5KNO7S B1591350 Dipotassium 2-hydroxy-5-nitrophenyl sulfate CAS No. 14528-64-4

Dipotassium 2-hydroxy-5-nitrophenyl sulfate

Cat. No.: B1591350
CAS No.: 14528-64-4
M. Wt: 274.27 g/mol
InChI Key: AUGGQAUQKGFRIJ-UHFFFAOYSA-N
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Description

Dipotassium 2-hydroxy-5-nitrophenyl sulfate, also known as 4-Nitrocatechol Sulfate Dipotassium Salt, is a yellow to orange crystalline powder . It is used in organic synthesis .


Molecular Structure Analysis

The linear formula for this compound is C6H3NO7SK2 . The molecular weight is 311.35 (anhydrous basis) .


Physical And Chemical Properties Analysis

This compound is a yellow to orange crystalline powder . The compound has a molecular weight of 311.35 (anhydrous basis) .

Scientific Research Applications

Structural Studies

  • Structural Determination : Dipotassium 2-oxido-5-nitrophenyl sulfate dihydrate's structure was reported for its application in macromolecular refinement of protein-substrate complexes at medium resolution (Rixa von Bülow & I. Usón, 2000).

Medical Research

  • Diagnosis of Sphingolipidoses : Used in enzymatic assays for diagnosing sphingolipidoses, a group of rare genetic disorders, contributing to epidemiologic studies and prenatal diagnosis efforts in China (Wu Jie, 2010).

Chemical Synthesis

  • Synthesis of Nitrothiophene Moieties : Utilized in the alkylation of dipotassium 2-nitro-1,1-ethylenedithiolate for producing highly functionalized 3-nitrothiophene and its derivatives (H. Rao & K. Vasantham, 2011).
  • Oxime Isomerism Studies : Involved in the synthesis of E/Z oxime isomers, contributing to understanding their thermodynamics and catalysis by nitric oxide (D. S. Bohle et al., 2013).

Explosive Material Research

  • Primary Explosive Synthesis : Key role in synthesizing a new green primary explosive, demonstrating its structure and energetic properties (Lianjie Zhai et al., 2015).

Environmental Applications

  • Investigation of Sulfate Radical-Based Oxidation : Used in studies analyzing the formation of toxic polynitrophenols and nitrated biphenyls during sulfate radical-based oxidation of nitrophenols (Yuefei Ji et al., 2019).

Organometallic Research

  • Organotin Compounds Synthesis : Essential in the preparation and photophysical characterization of organotin compounds derived from Schiff bases for applications in organic light emitting diodes (M. C. García-López et al., 2014).

Proton Dynamics Study

  • Caged Proton Characterization : Characterized for inducing large pH jumps in biological studies, aiding in the investigation of acid-induced conformational changes in proteins (A. Barth & J. Corrie, 2002).

Safety and Hazards

Inhalation of Dipotassium 2-hydroxy-5-nitrophenyl sulfate may cause irritation of the respiratory tract. Ingestion may be harmful if swallowed. Skin contact may cause an allergic skin reaction. Eye contact should be avoided .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dipotassium 2-hydroxy-5-nitrophenyl sulfate involves the reaction of 2-hydroxy-5-nitrophenol with sulfuric acid, followed by neutralization with potassium hydroxide.", "Starting Materials": [ "2-hydroxy-5-nitrophenol", "sulfuric acid", "potassium hydroxide" ], "Reaction": [ "Step 1: 2-hydroxy-5-nitrophenol is dissolved in sulfuric acid and heated to 80-90°C.", "Step 2: The reaction mixture is stirred for 2-3 hours until a yellow precipitate forms.", "Step 3: The mixture is cooled and neutralized with potassium hydroxide.", "Step 4: The resulting solution is filtered and the solid product is washed with water and dried.", "Step 5: The solid product is recrystallized from water to obtain pure Dipotassium 2-hydroxy-5-nitrophenyl sulfate." ] }

14528-64-4

Molecular Formula

C6H5KNO7S

Molecular Weight

274.27 g/mol

IUPAC Name

dipotassium;(5-nitro-2-oxidophenyl) sulfate

InChI

InChI=1S/C6H5NO7S.K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;/h1-3,8H,(H,11,12,13);

InChI Key

AUGGQAUQKGFRIJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O.[K]

14528-64-4

Pictograms

Irritant

Related CAS

10485-66-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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